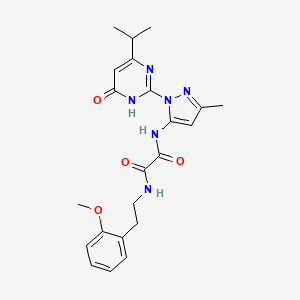
2,6-Dichloro-5-iodonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-5-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6HCl2IN2 It is characterized by the presence of chlorine and iodine atoms attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2,6-dichloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under reflux conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products are often biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-5-iodonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-5-iodonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its halogen atoms play a crucial role in its reactivity, enabling it to form covalent bonds with various substrates. The pathways involved in its reactions are influenced by the nature of the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloronicotinonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
5-Iodonicotinonitrile: Lacks the chlorine atoms, affecting its overall reactivity and applications.
Uniqueness: 2,6-Dichloro-5-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which enhance its versatility in chemical reactions. This dual halogenation allows for a broader range of synthetic applications compared to its mono-halogenated counterparts .
Eigenschaften
IUPAC Name |
2,6-dichloro-5-iodopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWZESOQBNMGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)



![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)


![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)

